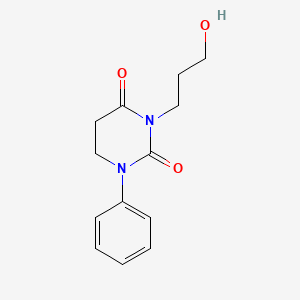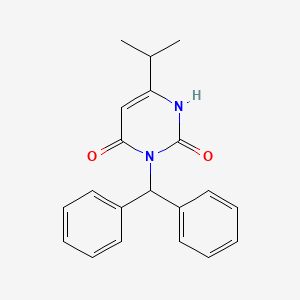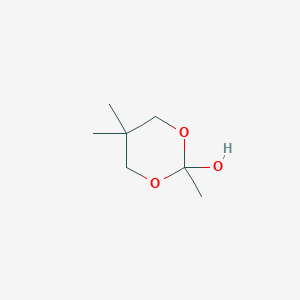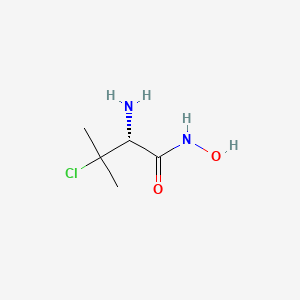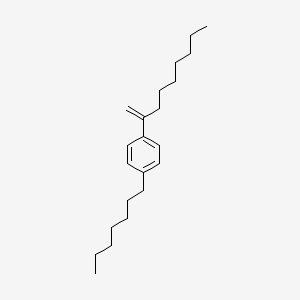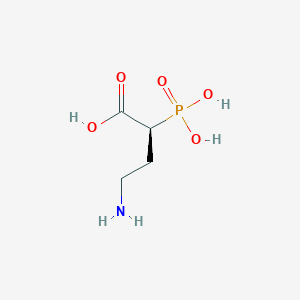![molecular formula C36H28 B12541099 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene CAS No. 652142-10-4](/img/structure/B12541099.png)
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene is a complex organic compound featuring azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties.
Preparation Methods
The synthesis of 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene typically involves the substitution of azulene at specific positions with phenyl and phenylethenyl groups. One common method includes the electrophilic substitution of azulene with phenyl groups, followed by further functionalization to introduce the phenylethenyl moiety . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized azulene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azulene derivatives.
Scientific Research Applications
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying aromaticity and electronic properties.
Medicine: Explored for its potential therapeutic applications, particularly in dermatology and oncology.
Mechanism of Action
The mechanism of action of 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene involves its interaction with molecular targets through its unique electronic properties. The azulene moiety acts as an electron donor, while the phenyl and phenylethenyl groups can participate in various interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar compounds to 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene include other azulene derivatives such as:
1-(2-thienyl)azulene: Known for its unique electronic properties and applications in optoelectronics.
Azulen-1-yl diazenes: Substituted at C-3 with phenyl-chalcogenyl moieties, used in dye synthesis and studied for their NMR and UV-vis spectra.
Azulen-1-yl-heteroaromatic units: Incorporated into donor-acceptor alternating copolymers for polymer solar cell applications.
These compounds share the azulene core but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and biological properties .
Properties
CAS No. |
652142-10-4 |
|---|---|
Molecular Formula |
C36H28 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-(1-azulen-1-yl-2-phenylethyl)-3-(2-phenylethenyl)azulene |
InChI |
InChI=1S/C36H28/c1-5-13-27(14-6-1)21-22-30-26-36(33-20-12-4-11-19-32(30)33)35(25-28-15-7-2-8-16-28)34-24-23-29-17-9-3-10-18-31(29)34/h1-24,26,35H,25H2 |
InChI Key |
JZWMKGNVPUHSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=C3C=CC=CC=C3C=C2)C4=C5C=CC=CC=C5C(=C4)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


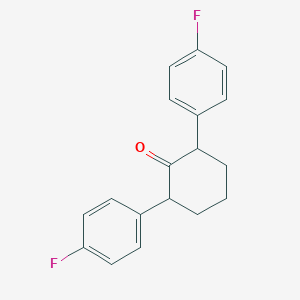
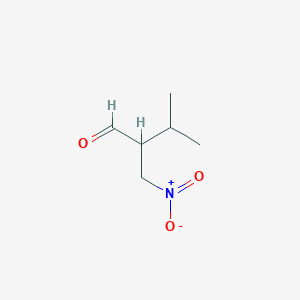
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

